Glutamine sodium

Formulation Science Media Preparation Solubility Enhancement

Glutamine sodium (CAS 73477-31-3) is the sodium salt of L-glutamine (1:1), delivering 254 mg/mL aqueous solubility—approximately 7-fold higher than free L-glutamine (36 mg/mL). This eliminates the need for acidification, heating, or co-solvents during TPN admixture preparation. The sodium counterion functions as a co-substrate for SN1 (SLC38A3) symporter-mediated glutamine transport, making this salt essential for physiologically relevant membrane transport and cellular uptake assays. For cell culture applications requiring fresh media preparation or frozen aliquoting protocols, glutamine sodium provides reliable performance. For long-term continuous culture, consider stabilized dipeptide alternatives. Procure the sodium salt specifically when simultaneous sodium and glutamine delivery is required for formulation or experimental precision.

Molecular Formula C5H9N2NaO3
Molecular Weight 168.13 g/mol
CAS No. 73477-31-3
Cat. No. B12759577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamine sodium
CAS73477-31-3
Molecular FormulaC5H9N2NaO3
Molecular Weight168.13 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C(C(=O)[O-])N.[Na+]
InChIInChI=1S/C5H10N2O3.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H2,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1
InChIKeyYWOPZILGDZKFFC-DFWYDOINSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutamine Sodium (CAS 73477-31-3): Technical Specifications and Procurement Profile


Glutamine sodium (CAS 73477-31-3), chemically the sodium salt of L-glutamine (1:1), is a monocarboxylic acid anion salt with the molecular formula C₅H₉N₂NaO₃ and an average molecular weight of 168.13 g/mol [1]. It is characterized by high aqueous solubility and serves as a conditionally essential amino acid derivative, being the principal carrier of nitrogen in the body and an important energy source for many cells [2]. The sodium salt form is often utilized in pharmaceutical formulations and cell culture media to enhance solubility and bioavailability .

Why L-Glutamine and Glutamine Sodium Are Not Interchangeable in Formulation Workflows


Although glutamine sodium and L-glutamine share the same amino acid pharmacophore, their physicochemical and biopharmaceutical properties diverge in ways that directly impact formulation and experimental outcomes. The sodium salt exhibits enhanced aqueous solubility relative to the free base [1], reducing the need for pH adjustment or co-solvents during stock solution preparation. Moreover, the sodium ion itself is not an inert counterion—it functions as a co-substrate in sodium-dependent glutamine transport across cell membranes [2], potentially modulating cellular uptake kinetics in transport-competent systems. The following quantitative evidence clarifies when and why substitution between these forms should not be performed without validation.

Quantitative Differentiation Evidence: Glutamine Sodium vs. Free L-Glutamine and Dipeptide Alternatives


Glutamine Sodium vs. L-Glutamine: Aqueous Solubility Comparison

Glutamine sodium demonstrates substantially higher aqueous solubility compared to the free amino acid L-glutamine. This property reduces or eliminates the need for acidification or heating when preparing concentrated stock solutions [1]. The sodium salt achieves a water solubility of 254.0 mg/mL, whereas L-glutamine exhibits approximately 36 mg/mL at 25°C .

Formulation Science Media Preparation Solubility Enhancement

Glutamine Sodium vs. L-Glutamine: Sodium-Dependent Cellular Uptake via SN1 Transporter

The sodium ion in glutamine sodium is a functional co-substrate for the System N/A transporter SN1 (SLC38A3), which mediates sodium-coupled glutamine uptake across the plasma membrane [1]. In systems where extracellular sodium concentration is a limiting factor or where transport is being specifically studied, the co-delivery of sodium with glutamine may alter apparent uptake kinetics relative to free L-glutamine supplemented in sodium-free or sodium-fixed buffers.

Membrane Transport Cell Biology Uptake Kinetics

Glutamine Sodium vs. Alanyl-Glutamine: In Vivo Nutritional Support Equivalence in Trauma Models

In a direct head-to-head comparison using trauma-induced rats receiving total parenteral nutrition (TPN), both glutamine (Gln) and alanyl-glutamine (Ala-Gln) dipeptide produced equivalent nutritional support outcomes [1]. The study reported that both forms significantly increased serum total protein and albumin levels relative to control, with no statistically significant difference between the Gln and Ala-Gln groups (P>0.05). Both interventions enhanced immune function and promoted intestinal mucosal cell proliferation to a comparable degree [1].

Parenteral Nutrition Trauma Metabolism In Vivo Pharmacology

Glutamine Sodium vs. Alanyl-Glutamine: Cell Culture Stability and Ammonia Mitigation

Free L-glutamine in solution undergoes spontaneous degradation to ammonia and pyrrolidonecarboxylic acid, with degradation rates accelerating at elevated temperatures. At 4°C, L-glutamine degradation is approximately 0.15% per day; at -20°C, degradation is less than 0.03% per day [1]. In contrast, alanyl-glutamine (Ala-Gln) and commercial stabilized glutamine supplements (e.g., GlutaMAX™) resist spontaneous breakdown, requiring cellular enzymatic cleavage to release glutamine [2]. While glutamine sodium is expected to follow the degradation kinetics of L-glutamine, the dipeptide alternative provides demonstrably lower ammonia accumulation in long-term cultures.

Cell Culture Media Stability Ammonia Toxicity

L-Glutamine Solution Stability in Culture Media: Quantitative Degradation Profile

The practical stability of L-glutamine in cell culture media is limited at refrigerated temperatures. At 4°C, approximately 50% of L-glutamine in solution degrades within one week . Frozen storage significantly extends viability: L-glutamine solution stored at -20°C maintains stability for up to two years, though once thawed, the product should be used within two weeks [1].

Cell Culture Media Shelf Life Degradation Kinetics

Validated Application Scenarios for Glutamine Sodium Based on Comparative Evidence


High-Concentration Parenteral Nutrition Formulation

Glutamine sodium's 254 mg/mL aqueous solubility (approximately 7-fold higher than L-glutamine) directly enables the preparation of concentrated total parenteral nutrition (TPN) admixtures without requiring acidification, heating, or co-solvents [1]. This property streamlines compounding workflows in hospital pharmacy and pharmaceutical manufacturing settings. Additionally, head-to-head evidence confirms that glutamine provides nutritional support equivalent to alanyl-glutamine dipeptide in trauma models, with both forms significantly elevating serum total protein and albumin relative to control (P<0.05) [2].

Glutamine Transport Studies Requiring Sodium Co-Substrate

The sodium counterion in glutamine sodium is not inert—it serves as a co-substrate for sodium-dependent glutamine transporters, particularly the SN1 (SLC38A3) symporter [1]. Investigators conducting membrane transport assays, cellular uptake studies, or experiments in sodium-restricted buffer systems should procure the sodium salt specifically when the simultaneous presence of sodium and glutamine is required for physiological transport modeling.

Short-Term Cell Culture Supplementation with Rigorous Cold-Chain Management

Glutamine sodium is appropriate for cell culture applications where media are prepared fresh or where frozen aliquoting protocols are strictly followed. Evidence indicates that L-glutamine in solution degrades by 50% within one week at 4°C [1], necessitating either immediate use or frozen storage at -20°C with a 2-year shelf life and 2-week post-thaw usability window [2]. For long-term, continuous culture systems where frequent media changes are impractical, procurement of stabilized dipeptide alternatives such as alanyl-glutamine or GlutaMAX™ may be scientifically preferable .

Bioavailability Enhancement in Oral and Enteral Formulations

The enhanced aqueous solubility of glutamine sodium (254 mg/mL) relative to free L-glutamine (36 mg/mL) [1] supports its use in oral solutions, enteral nutrition products, and liquid dietary supplements where rapid dissolution and high concentration delivery are formulation priorities. This solubility advantage reduces the volume of diluent required and may improve dosing convenience in clinical nutrition settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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